Pentalenolactone O

描述

Contextualization within Natural Product Chemistry and Sesquiterpenoid Antibiotics Research

Natural products derived from microorganisms, particularly from the genus Streptomyces, have historically been a rich source of antibiotics and other bioactive compounds. The pentalenolactones represent a unique family of tricyclic sesquiterpenoids isolated from various Streptomyces species. nih.govnih.gov The parent compound, Pentalenolactone (B1231341), was first identified in the mid-1950s from Streptomyces roseogriseus. nih.gov This group of compounds is characterized by a distinctive tricyclic skeleton and a lactone ring, contributing to their diverse biological profiles. Pentalenolactone O, as a member of this family, fits within the scope of research focused on discovering and characterizing novel natural products with therapeutic potential. Its isolation, along with other pentalenolactone analogs like Pentalenolactone P, has been reported from Streptomyces species. nih.govuni.lu

Significance of this compound as a Research Target in Antimicrobial and Enzyme Inhibition Studies

The significance of this compound as a research target stems from the known biological activities of the pentalenolactone family, particularly their antimicrobial properties and their ability to inhibit specific enzymes. Pentalenolactone compounds are known to exhibit antagonistic properties and are active against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even some protozoa. nih.gov A key mechanism of action identified for pentalenolactone is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis. nih.govnih.govnih.gov Pentalenolactone compounds act as competitive, covalent inhibitors of GAPDH, specifically targeting a cysteine residue (Cys149) through an alkylation reaction involving their C9-C10 epoxide. nih.gov While the specific biological activity profile of this compound may vary compared to the parent compound or other analogs, its structural relationship suggests potential involvement in similar mechanisms, making it a valuable target for studies investigating antimicrobial action and enzyme inhibition, particularly concerning GAPDH or other metabolic enzymes.

Overview of Key Research Areas and Methodological Approaches for this compound

Research involving this compound and related pentalenolactone compounds encompasses several key areas and employs a variety of methodological approaches. These include:

Isolation and Purification: Obtaining pure samples of this compound from microbial fermentation broths is a fundamental step. This often involves techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) for fractionation and purification. nih.gov

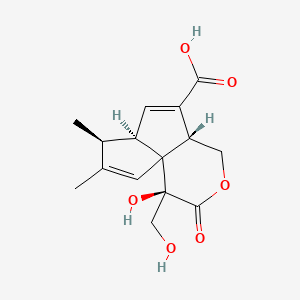

Structural Characterization: Determining the precise chemical structure of this compound is crucial. This is achieved through spectroscopic methods, including high-resolution liquid chromatography-mass spectrometry (HR-LCMS), UV-Vis spectroscopy, and fragmentation pattern analysis. nih.gov PubChem provides detailed structural information and computed properties for this compound, including its molecular formula (C₁₅H₁₈O₆) and molecular weight (294.30 g/mol ).

Biosynthesis Studies: Investigating the biosynthetic pathway of pentalenolactone compounds in Streptomyces species helps understand how these molecules are produced in nature. This involves studying the gene clusters responsible for biosynthesis and the functions of the enzymes involved. nih.govuni.lu

Evaluation of Biological Activity: Assessing the biological effects of this compound is a primary research focus. This includes determining minimal inhibitory concentrations (MIC) against various microorganisms to evaluate antimicrobial potency. nih.gov Studies also delve into the mechanism of action, such as enzyme inhibition assays, to understand how the compound interacts with biological targets like GAPDH. nih.govnih.gov

Chemical Synthesis: Research may also involve the chemical synthesis of this compound or its analogs to provide access to larger quantities for study or to create modified structures with potentially improved properties.

These research areas and methodologies collectively contribute to a comprehensive understanding of this compound, from its natural origin and chemical structure to its biological activities and potential applications.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₆ | PubChem |

| Molecular Weight | 294.30 g/mol | PubChem |

| Monoisotopic Mass | 294.11033829 Da | PubChem |

Structure

3D Structure

属性

分子式 |

C15H18O6 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC 名称 |

(1R,4aR,6aR,7S)-1-hydroxy-1-(hydroxymethyl)-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid |

InChI |

InChI=1S/C15H18O6/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,16,20H,5-6H2,1-2H3,(H,17,18)/t8-,10-,11+,14?,15-/m1/s1 |

InChI 键 |

FWDDYLWFBHUEKH-QXGHTHNXSA-N |

SMILES |

CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O |

手性 SMILES |

C[C@H]1[C@H]2C=C([C@H]3C2(C=C1C)[C@](C(=O)OC3)(CO)O)C(=O)O |

规范 SMILES |

CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O |

同义词 |

pentalenolactone O |

产品来源 |

United States |

Discovery, Isolation, and Source Organisms of Pentalenolactone O

Historical Context of Pentalenolactone (B1231341) Compound Discovery and Early Characterization

The journey of pentalenolactone discovery began in the mid-1950s when British scientists first isolated a member of this compound family from the microorganism Streptomyces roseogriseus. Initially, this compound was known by several names, including Arenemycine, Arenaemycin E, and PA-132. The unique chemical structure of pentalenolactones, featuring a compact, angularly fused tricyclic pentanoid lactone, drew significant scientific interest. Early characterization efforts, which included NMR analysis of methyl ester derivatives, were crucial in elucidating this complex framework. These foundational studies paved the way for the eventual discovery and characterization of other members of the pentalenolactone family, including Pentalenolactone O. Pentalenolactones have been found in numerous Streptomyces species, such as S. arenae, S. chromofuscus, S. griseochromogenes, S. baarnensis, S. omiyaensis, S. albofaciens, and S. viridifaciens.

Methodologies for this compound Isolation from Natural Sources

The isolation and purification of this compound from its natural sources, typically fermentation broths of Streptomyces species, involve a multi-step process employing various chromatographic techniques. While the final pentalenolactone product can sometimes be elusive due to the instability of the epoxylactone moiety, specific methodologies have been developed for the successful isolation of pentalenolactone analogs.

A general workflow for the isolation of pentalenolactones begins with the extraction of the microbial culture. The harvested mycelium is often extracted with methanol (B129727), and the supernatant is acidified and then extracted with an organic solvent like chloroform. This crude extract is then subjected to a series of purification steps.

Modern isolation techniques frequently employ solid-phase extraction (SPE) for initial fractionation of the crude extract. This is followed by more refined purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column. For instance, a method developed for a pentalenolactone analog involved a Luna C18(2) column with an isocratic elution of 10% acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297), followed by a gradient increase in acetonitrile. Another approach for isolating pentalenolactone analogs from Streptomyces sp. NRRL S-4 involved subjecting the ethyl acetate extract to column chromatography on ODS, followed by fractionation on Sephadex LH-20 and final purification by RP-HPLC.

The following table summarizes the key steps and techniques used in the isolation of pentalenolactones:

| Step | Technique | Description |

| Extraction | Solvent Extraction | The microbial culture (mycelium and/or supernatant) is extracted with organic solvents such as methanol or ethyl acetate to obtain a crude extract containing the desired compounds. |

| Initial Fractionation | Solid-Phase Extraction (SPE) or Column Chromatography (CC) | The crude extract is passed through a solid sorbent to separate components based on their physical and chemical properties, yielding semi-purified fractions. |

| Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing the target compound are further purified using HPLC, often with a reversed-phase (e.g., C18) column and a specific solvent gradient to achieve high purity. |

| Final Purification | Repetitive HPLC or other chromatographic methods | In some cases, multiple rounds of HPLC or other techniques like Sephadex chromatography may be necessary to isolate the pure compound. |

Characterization of this compound-Producing Organisms, notably Streptomyces species

This compound, like other members of its family, is primarily produced by bacteria belonging to the genus Streptomyces. These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

The precise identification of pentalenolactone-producing Streptomyces strains is crucial for research and potential biotechnological applications. Modern taxonomic identification relies heavily on molecular techniques. The sequencing of the 16S rRNA gene is a standard method for bacterial genus and species identification. For a more detailed classification, the sequencing of several housekeeping genes, such as gyrB (DNA gyrase subunit B), rpoB (RNA polymerase subunit beta), trpB (tryptophan synthase beta chain), and recA (recombinase A), is often employed. The resulting sequences are then compared with established databases for accurate taxonomic placement.

Strain development, or strain improvement, is a key aspect of enhancing the production of desired secondary metabolites like this compound. This can be achieved through various strategies, including:

Classical Mutagenesis: This involves exposing the microbial population to mutagens like UV radiation or chemical agents to induce random mutations, followed by screening for strains with enhanced production.

Rational Engineering: This approach involves targeted genetic modifications based on a deeper understanding of the biosynthetic pathways and regulatory networks. Techniques such as gene disruption and overexpression can be used to channel metabolic flux towards the desired product. For example, genetic engineering of the glycolytic pathway has been used to improve clavulanic acid production in Streptomyces clavuligerus.

Genetic Recombination: Protoplast fusion, a technique that allows for the combination of genetic material from different strains, has been successfully used to create superior antibiotic-producing strains of Streptomyces.

Introducing Drug Resistance Mutations: It has been demonstrated that introducing mutations that confer resistance to certain antibiotics can lead to enhanced production of other secondary metabolites. For instance, streptomycin-resistant mutants of Streptomyces albus showed a significant increase in salinomycin (B1681400) production.

The following table outlines some of the producing organisms of pentalenolactones:

| Organism | Compound(s) Produced |

| Streptomyces roseogriseus | Pentalenolactone (Arenemycine, PA-132) |

| Streptomyces arenae | Pentalenolactones |

| Streptomyces exfoliatus | Pentalenolactones |

| Streptomyces avermitilis | Pentalenolactones |

| Streptomyces sp. NRRL S-4 | Pentalenolactone analogs |

| Streptomyces sp. AP22 | Pentalenolactone |

Streptomyces species are ubiquitous in terrestrial and marine environments, with a significant presence in soil ecosystems. They play a crucial role in the decomposition of organic matter, contributing to nutrient cycling. Their filamentous growth allows them to explore and colonize complex soil matrices.

The production of secondary metabolites, including antibiotics like this compound, is believed to play a significant adaptive ecological role. While the precise functions of many of these compounds in their natural habitats are still under investigation, it is widely accepted that they are involved in mediating interactions between microorganisms. The production of antibiotics can provide a competitive advantage by inhibiting the growth of other bacteria and fungi in the nutrient-limited and highly competitive soil environment.

The biosynthesis of secondary metabolites is often triggered by environmental and physiological signals, suggesting that their production is a response to specific ecological cues. These cues can include nutrient availability and interactions with other microorganisms. Therefore, the production of this compound by Streptomyces is likely not a random occurrence but rather a finely tuned process that contributes to the organism's survival and fitness within its ecological niche. The study of these compounds and their producing organisms can provide insights into the complex chemical ecology of microbial communities.

Biosynthetic Pathways and Genetic Basis of Pentalenolactone O

Elucidation of the Pentalenolactone (B1231341) Biosynthesis Pathway

The elucidation of the pentalenolactone biosynthesis pathway has been a subject of extensive research, involving classical isotopic precursor incorporation studies and modern molecular genetic and biochemical techniques. These studies have revealed the sequential enzymatic steps that convert the acyclic precursor FPP into the tricyclic pentalenolactone scaffold and subsequent oxidative modifications leading to pentalenolactone O and related metabolites. The pathway has been studied in detail in various Streptomyces species, including Streptomyces avermitilis, Streptomyces exfoliatus, and Streptomyces arenae.

Identification of Key Biosynthetic Intermediates and Shunt Metabolites

The pentalenolactone biosynthetic pathway involves several key intermediates and can also lead to the formation of shunt metabolites. The initial committed step is the cyclization of FPP to the tricyclic hydrocarbon pentalenene (B1246303), catalyzed by pentalenene synthase. Following pentalenene formation, a series of oxidative steps occur. Key intermediates identified in the pathway include 1-deoxypentalenic acid, 1-deoxy-11β-hydroxypentalenic acid, and 1-deoxy-11-oxopentalenic acid. Pentalenolactone D, E, and F are also recognized as intermediates in the later stages of biosynthesis.

Shunt metabolites, which are side products diverted from the main pathway, have also been isolated and characterized. Pentalenic acid is a well-known shunt metabolite in the biosynthesis of the pentalenolactone family. Its formation can occur through hydroxylation of 1-deoxypentalenic acid mediated by enzymes like CYP105D7 in Streptomyces avermitilis. Other identified shunt metabolites include 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, isolated from Streptomyces sp. NRRL S-4.

Here is a table summarizing some key intermediates and shunt metabolites:

| Compound Name | Role in Pathway |

| Farnesyl Diphosphate (B83284) (FPP) | Initial precursor |

| Pentalenene | First cyclic intermediate |

| 1-Deoxypentalenic acid | Intermediate |

| 1-Deoxy-11β-hydroxypentalenic acid | Intermediate |

| 1-Deoxy-11-oxopentalenic acid | Intermediate |

| Pentalenolactone D | Intermediate |

| Pentalenolactone E | Intermediate |

| Pentalenolactone F | Intermediate |

| Pentalenic acid | Shunt metabolite |

| 1-Deoxy-8α-hydroxypentalenic acid | Shunt metabolite |

| 1-Deoxy-9β-hydroxy-11-oxopentalenic acid | Shunt metabolite |

Enzymatic Transformations and Catalytic Mechanisms in the this compound Pathway

The conversion of pentalenene to this compound involves a series of enzymatic reactions, primarily catalyzed by redox enzymes. These transformations include hydroxylations, oxidations, and rearrangements. Key enzymes involved in the pathway have been characterized, often through the expression of recombinant proteins and in vitro biochemical assays.

PtlA, a pentalenene synthase, catalyzes the initial cyclization of FPP to pentalenene. PtlI (CYP183A1) is a cytochrome P450 enzyme that catalyzes the oxidative conversion of pentalenene to pentalenal and likely to 1-deoxypentalenic acid. PtlH is an Fe(II)-α-ketoglutarate-dependent dioxygenase responsible for the hydroxylation of 1-deoxypentalenic acid to 1-deoxy-11β-hydroxypentalenic acid. PtlF is an NAD+-dependent dehydrogenase that oxidizes 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid.

Further steps involve enzymes like PtlE, a flavin-dependent Baeyer-Villiger monooxygenase that catalyzes the oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D. PtlD, an Fe2+-α-ketoglutarate-dependent dioxygenase, is involved in the oxidation of pentalenolactone D to pentalenolactone E and F. The final step in pentalenolactone biosynthesis, the conversion of pentalenolactone F to pentalenolactone, is catalyzed by a cytochrome P450 enzyme, such as PntM (CYP161C2) in S. arenae. These enzymatic reactions often involve complex catalytic mechanisms, including carbocation rearrangements and oxidative processes.

Genomic Analysis of this compound Biosynthetic Gene Clusters (BGCs)

Genomic analysis has been crucial in identifying and characterizing the gene clusters responsible for pentalenolactone biosynthesis. These BGCs, such as the ptl cluster in S. avermitilis, the pen cluster in S. exfoliatus, and the pnt cluster in S. arenae, typically span several kilobases and contain multiple open reading frames (ORFs) transcribed in the same direction. The organization and gene content of these clusters are largely conserved among different Streptomyces species that produce pentalenolactone.

Characterization of Genes (e.g., ptlA, ptlF, ptlH, ptlI, gap1) within the Pentalenolactone BGC

The pentalenolactone BGCs contain genes encoding the enzymes involved in the biosynthetic pathway, as well as genes related to resistance and regulation.

Key genes and their characterized functions include:

ptlA (SAV2998): Encodes pentalenene synthase, catalyzing the cyclization of FPP to pentalenene.

ptlF (SAV2993): Encodes a short-chain dehydrogenase/oxidoreductase that oxidizes 1-deoxy-11β-hydroxypentalenic acid.

ptlH (SAV2991): Encodes an Fe(II)-α-ketoglutarate-dependent dioxygenase that hydroxylates 1-deoxypentalenic acid.

ptlI (SAV2999): Encodes a cytochrome P450 monooxygenase involved in early oxidative steps.

gap1 (SAV2990): Encodes a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase, conferring self-resistance to the antibiotic.

Other genes within the cluster may encode additional redox enzymes, transporters (e.g., ptlG), and regulatory proteins (e.g., ptlR, SAV_2989).

Here is a table of some characterized genes in the S. avermitilis pentalenolactone BGC:

| Gene Identifier (S. avermitilis) | Protein Product | Proposed Function |

| SAV2998 (ptlA) | Pentalenene synthase | Cyclization of FPP to pentalenene |

| SAV2993 (ptlF) | Short-chain dehydrogenase/oxidoreductase | Oxidation of 1-deoxy-11β-hydroxypentalenic acid |

| SAV2991 (ptlH) | Fe(II)-α-ketoglutarate-dependent dioxygenase | Hydroxylation of 1-deoxypentalenic acid |

| SAV2999 (ptlI) | Cytochrome P450 monooxygenase | Early oxidative steps (e.g., pentalenene to pentalenal) |

| SAV2990 (gap1) | Pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase | Pentalenolactone resistance |

| SAV2994 (ptlE) | Baeyer-Villiger monooxygenase | Oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D |

| SAV2995 (ptlD) | Fe2+-α-ketoglutarate-dependent dioxygenase | Oxidation of pentalenolactone D to pentalenolactone E and F |

| SAV2992 (ptlG) | Putative transmembrane efflux protein | Transport |

| SAV_2989 (ptlR) | MarR-family transcriptional regulator | Transcriptional regulation |

Transcriptional Regulation of this compound Production (e.g., MarR/SlyA Family Activators)

The production of this compound is subject to transcriptional regulation, ensuring its synthesis is coordinated with the physiological state of the producing organism. MarR/SlyA family transcriptional regulators have been identified as key players in controlling the expression of pentalenolactone biosynthetic genes.

For example, PenR and PntR, orthologous proteins from S. exfoliatus and S. arenae, respectively, are MarR/SlyA family activators that regulate pentalenolactone biosynthesis. These regulators bind to specific DNA sequences within the promoter regions of the biosynthetic gene cluster. Pentalenolactone and certain late-stage biosynthetic intermediates, such as pentalenolactone D and F, can act as ligands that bind to PenR and PntR, leading to their dissociation from the DNA and thus modulating gene expression. In the case of PenR, it functions as a positive regulator of pentalenolactone biosynthesis and self-resistance genes, while also acting as an autorepressor of its own gene (penR). This product-mediated regulation provides a feedback mechanism that can attenuate transcription when product levels are high.

Chemoenzymatic and Synthetic Biology Approaches to this compound Biosynthesis

Chemoenzymatic and synthetic biology approaches offer powerful strategies to manipulate and optimize the biosynthesis of natural products like this compound. Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic reactions to produce target molecules or novel analogs. This can involve using isolated enzymes to perform specific transformations on chemically synthesized substrates or intermediates.

Synthetic biology approaches involve the design, construction, and engineering of biological systems for the production of desired compounds. This can include refactoring biosynthetic gene clusters, optimizing gene expression levels, and engineering host organisms to enhance production or generate structural diversity. For this compound, synthetic biology could involve introducing the ptl BGC or parts of it into a heterologous host for production, or modifying the genes within the cluster to produce pentalenolactone analogs. Strategies such as pathway refactoring, dynamic metabolic regulation using metabolite-responsive promoters, and multi-copy chromosomal integration of BGCs are being explored to improve the production of bioactive natural products in actinobacteria. These approaches hold promise for increasing the yield of this compound and creating novel derivatives with potentially altered biological activities.

Heterologous Expression of Pentalenolactone BGCs

Heterologous expression of BGCs is a widely used strategy for the discovery and production of secondary metabolites, particularly from Streptomyces species where many BGCs are silent or poorly expressed under laboratory conditions jmb.or.krmdpi.comfrontiersin.org. This approach involves transferring the target BGC into a suitable host organism for expression jmb.or.krmdpi.com.

Streptomyces species, such as S. coelicolor and S. avermitilis, are often utilized as heterologous hosts for expressing BGCs from other Streptomyces strains due to their established genetic tools and capacity for producing complex secondary metabolites jmb.or.krmdpi.comfrontiersin.orgjmb.or.kr. The successful heterologous expression of BGCs depends on various factors, including the choice of host, appropriate promoters, terminators, ribosome binding sites, and the availability of necessary cofactors and precursor molecules mdpi.com.

The pentalenolactone BGCs have been successfully expressed in heterologous hosts. For example, the ptl cluster from S. avermitilis has been transferred to a naïve host, S. lividans, resulting in the production of pentalenolactone metabolites nih.gov. Heterologous expression has also been used to characterize the function of specific genes within the pentalenolactone pathway, such as the Baeyer-Villiger monooxygenases and non-heme iron-dependent enzymes ebi.ac.ukacs.orgresearchgate.net.

Heterologous expression in engineered Streptomyces hosts has also been employed for expressing pen-like biosynthetic gene clusters from other species, such as S. cyaneogriseus researchgate.net. This technique allows for the production and characterization of pentalenolactone analogs and intermediates that might be difficult to obtain from the native producer strains mdpi.comacs.org.

Pathway Engineering for Analog Production and Yield Optimization

Pathway engineering involves modifying the genes or regulatory elements within a biosynthetic pathway to alter or enhance the production of target compounds nih.gov. This can include strategies such as overexpression or repression of regulatory genes, deletion of competing pathways, and introduction of genes for the production of novel analogs jmb.or.krfrontiersin.orgnih.gov.

For the pentalenolactone pathway, engineering efforts have focused on understanding and manipulating the enzymatic steps to produce specific analogs or improve yields. Deletion mutants in S. avermitilis have been used to accumulate biosynthetic intermediates, providing insights into the pathway sequence and allowing for the isolation of new pentalenolactone derivatives acs.org. For instance, deletion of the ptlD gene in S. avermitilis led to the accumulation of neopentalenolactone D acs.org. Similarly, a double deletion mutant lacking ptlE and ptlD accumulated 1-deoxy-11-oxopentalenic acid acs.org.

Overexpression of pathway-specific positive regulators, such as PenR, has been shown to enhance the production of pentalenolactone asm.orgresearchgate.net. Conversely, manipulating negative regulators could also impact production levels.

The promiscuity of enzymes within the pentalenolactone pathway, such as cytochrome P450s and other tailoring enzymes, can be exploited through pathway engineering to generate novel pentalenolactone analogs by providing alternative substrates or modifying enzyme specificity nih.govrsc.org. This combinatorial biosynthesis approach holds potential for expanding the chemical diversity of the pentalenolactone family nih.gov.

Synthetic Strategies for Pentalenolactone O and Its Analogues

Total Synthesis of Pentalenolactone (B1231341) O and Related Congeners

The total synthesis of pentalenolactones, including congeners like Pentalenolactone A, E, F, G, and P, has been a fertile ground for showcasing the power and evolution of synthetic organic chemistry. These efforts have not only achieved the construction of these complex natural products but have also led to the discovery and refinement of powerful synthetic methodologies.

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of the pentalenolactone core typically involves strategic disconnections to simplify the complex tricyclic structure into more manageable and synthetically accessible precursors. A common strategy involves disconnecting the lactone ring, revealing a functionalized bicyclo[3.3.0]octane (diquinane) system. Further disconnection of this diquinane skeleton often leads to acyclic precursors that can be cyclized using powerful ring-forming reactions.

Key retrosynthetic approaches have centered on the formation of the five-membered rings. For instance, the synthesis of Pentalenolactone A Methyl Ester involved a retrosynthetic strategy where the strained α-methylidene-δ-pentyrolactone core was envisioned to be constructed from a keto-phosphonate intermediate. This intermediate, in turn, was designed to be accessible from an intramolecular Pauson-Khand reaction of a suitable enyne. This strategic disconnection highlights the importance of identifying powerful cyclization reactions to construct the core framework efficiently.

Key Synthetic Intermediates and Stereoselective Steps

The successful total synthesis of pentalenolactones hinges on the preparation of key synthetic intermediates and the execution of highly stereoselective steps to control the multiple stereocenters present in the target molecule. Vicinal ketoesters, for example, have been identified as valuable intermediates due to the high density of functional groups and the electrophilicity of the keto group, which allows for various stereocontrolled transformations.

In the synthesis of (±)-Pentalenolactone A Methyl Ester, a crucial intermediate was a cyclopentenone derivative formed through a cobalt-mediated Pauson-Khand reaction. The stereoselective installation of the methyl group at the C1 position was a challenging step, achieved by treating the cyclopentenone intermediate with sodium hexamethyldisilazide (NaHMDS) and methyl iodide to afford the desired diastereoisomer. Another key intermediate in a synthesis of the Pentalenolactone E methyl ester was a bicyclic alcohol, prepared via a palladium-catalyzed tandem intramolecular alkyne allylation/carbonylation reaction. These examples underscore the necessity of carefully designed intermediates and stereoselective reactions to navigate the complexities of pentalenolactone synthesis.

Evolution of Synthetic Methodologies (e.g., Pauson–Khand Reaction)

The synthesis of pentalenolactones has been intrinsically linked to the development and application of powerful synthetic methodologies, most notably the Pauson-Khand reaction (PKR). The PKR is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which efficiently constructs the cyclopentenone core found in pentalenolactones.

Early synthetic efforts often relied on stoichiometric cobalt carbonyl complexes to mediate the PKR. However, the field has seen significant evolution, with the development of catalytic versions of the PKR using various transition metals such as rhodium and palladium. These catalytic systems offer improved efficiency and functional group tolerance. The intramolecular version of the PKR has been particularly powerful in the context of pentalenolactone synthesis, allowing for the rapid construction of the bicyclic core from a single acyclic precursor. The strategic application of the PKR has been a recurring theme in the total syntheses of various pentalenolactone congeners, demonstrating its robustness and versatility in complex molecule synthesis.

Semisynthesis and Derivatization of Pentalenolactone O for Structural Modification

While total synthesis provides access to the natural product, semisynthesis and derivatization of isolated pentalenolactones offer a more direct route to structural analogues for structure-activity relationship (SAR) studies. By chemically modifying the natural product scaffold, researchers can probe the importance of different functional groups for biological activity. For example, modifications to the lactone ring or the epoxide moiety of related pentalenolactones can be explored to understand their role in the compound's mechanism of action. These studies are crucial for identifying the pharmacophore of the molecule and for designing more potent or selective analogues.

Synthesis of this compound Analogues and Molecular Probes

The synthesis of analogues and molecular probes of this compound is a critical endeavor in chemical biology. These tools are designed to investigate the biological targets and mechanisms of action of the natural product.

Design Principles for Analogue Synthesis in Chemical Biology

The design of this compound analogues for chemical biology applications follows several key principles. One common strategy is to simplify the complex structure of the natural product while retaining its key biological activity. This can lead to the identification of the minimal structural motifs required for its function. Another approach involves the synthesis of "pseudo-natural products," which are novel molecular scaffolds inspired by natural product fragments. This strategy aims to explore new areas of chemical space while maintaining biological relevance.

Furthermore, the design of molecular probes often involves the incorporation of reporter tags, such as biotin (B1667282) or fluorescent dyes, into the pentalenolactone scaffold. These tags allow for the visualization and identification of the cellular targets of the natural product through techniques like affinity chromatography and fluorescence microscopy. The strategic placement of the linker and tag is crucial to ensure that the biological activity of the probe is not significantly compromised. The overarching goal of these design principles is to create powerful tools to dissect the complex biology of this compound and to guide the development of new therapeutic agents.

Synthetic Methodologies for Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationships (SAR) of pentalenolactone and its analogues is crucial for understanding the molecular features required for their biological activity and for the rational design of new, more potent therapeutic agents. While extensive synthetic efforts have been directed towards the total synthesis of various members of the pentalenolactone family, the literature focusing specifically on the systematic synthesis of analogues for SAR studies is more limited. Nevertheless, the isolation of naturally occurring analogues and some synthetic modifications have provided valuable insights into the key structural motifs governing their antimicrobial effects.

The primary mechanism of action of pentalenolactone involves the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This inhibition is achieved through the alkylation of a critical cysteine residue in the active site of GAPDH by the electrophilic epoxylactone moiety of the pentalenolactone molecule. Consequently, SAR studies have implicitly focused on the importance of this functional group and the effects of modifications to the core sesquiterpenoid skeleton.

A significant contribution to the SAR of pentalenolactone comes from the isolation and characterization of novel analogues from microbial sources. For instance, a study on Streptomyces sp. NRRL S-4 led to the identification of two new pentalenolactone-type sesquiterpenoids: 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. The evaluation of the antimicrobial activity of these naturally occurring analogues provides a basis for understanding how structural variations on the pentalenolactone scaffold impact their biological function.

The antibacterial activity of these compounds was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values determined. These findings highlight that modifications such as hydroxylation and oxidation at different positions of the pentalenolactone core are tolerated and modulate the antimicrobial potency.

The data strongly suggest that the epoxylactone ring is a critical pharmacophore for the antimicrobial activity of this class of compounds. Its electrophilic nature is essential for the covalent modification of the target enzyme, GAPDH. Synthetic strategies aimed at generating a library of analogues for comprehensive SAR studies would likely involve:

Modification of the Epoxylactone Moiety: Altering the stereochemistry or replacing the epoxide with other electrophilic groups to probe the binding requirements at the enzyme's active site.

Functionalization of the Carbocyclic Core: Introducing or modifying substituents at various positions on the tricyclic skeleton to explore their influence on potency, selectivity, and pharmacokinetic properties.

While the reported data is derived from naturally occurring analogues, it lays the groundwork for future synthetic endeavors to systematically explore the SAR of the pentalenolactone scaffold. Such studies would be invaluable in the development of new antimicrobial agents that are less susceptible to existing resistance mechanisms.

Research Findings on Pentalenolactone Analogues

| Compound | Modification from Pentalenolactone Core | Test Organism | MIC (µg/mL) |

| 1-deoxy-8α-hydroxypentalenic acid | Hydroxylation at C-8, absence of epoxide and other functionalities | Staphylococcus aureus ATCC 25923 | 16 |

| Escherichia coli ATCC 25922 | 32 | ||

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Hydroxylation at C-9, oxidation at C-11, absence of epoxide | Staphylococcus aureus ATCC 25923 | 16 |

| Escherichia coli ATCC 25922 | 16 |

Table 1. Antimicrobial Activity of Pentalenolactone Analogues.

This compound is a chemical compound belonging to the sesquiterpene lactone family. It is a metabolite produced by various Streptomyces species. nih.govnih.gov This compound has garnered scientific interest primarily due to its biological activities, particularly its role as an antimicrobial agent and a specific inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govebi.ac.uknih.govnih.gov Research into this compound has focused on understanding its molecular targets, mechanisms of action, and the cellular pathways it modulates, as well as the resistance mechanisms employed by producer organisms.

Molecular and Cellular Mechanisms of Pentalenolactone O Activity

In Vitro Biological Activities and Model Systems (Pre-clinical Focus)

Antimicrobial Spectrum and Potency in Cell-Based Assays

Compounds within the pentalenolactone (B1231341) group, including Pentalenolactone, have demonstrated antagonistic properties against a range of microorganisms. mdpi.com Studies on Pentalenolactone have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi and some protozoa. mdpi.com The minimum inhibitory concentration (MIC) of Pentalenolactone against Escherichia coli DH5α has been determined to be 50 μg/mL in cell-based assays. mdpi.com This indicates a level of potency in inhibiting bacterial growth in a cellular context. Cell-based potency assays are quantitative tests designed to confirm the specific ability of a product to elicit a given biological result, ideally reflecting its known or intended mechanism of action. drugdiscoverynews.compharmaron.com These assays are critical in determining the quality of biological products. drugdiscoverynews.com

Cytostatic or Cytotoxic Effects in Cell Lines

Sesquiterpene lactones, as a class, have been investigated for their cytotoxic activities against various human cancer cell lines. researchgate.netresearchgate.net Some studies on related sesquiterpene lactones have indicated selective cytotoxic effects on cancer cells while exhibiting less toxicity towards normal human cells. researchgate.net While the provided information highlights the cytotoxic potential of related compounds and natural extracts from Streptomyces species, which are known producers of pentalenolactone compounds, specific detailed research findings on the cytostatic or cytotoxic effects of Pentalenolactone O in a broad range of cell lines were not extensively available in the provided search results.

Immunomodulatory Effects in Cellular Models

Immunomodulatory effects involve the interaction with the immune system to either upregulate or downregulate specific aspects of the host response. herbmedpharmacol.com Natural products are being explored for their potential immunomodulatory properties, influencing various immune cell types, cytokine networks, and signaling pathways. herbmedpharmacol.commdpi.com Examples of natural compounds with demonstrated immunomodulatory activities in cellular or animal models include Resveratrol, Curcumin, and extracts from Aloe vera and Tulbaghia violacea. herbmedpharmacol.commdpi.comipinnovative.com Mesenchymal stem cell-derived extracellular vesicles have also shown immunomodulatory potential in cellular models related to neuroinflammation. nih.gov However, specific research findings detailing the immunomodulatory effects of this compound in cellular models were not found in the provided search results.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping Studies

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and drug discovery that describes the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orggardp.orgcollaborativedrug.com SAR analysis aims to identify the specific structural features responsible for evoking a target biological effect, allowing for modifications to enhance potency or alter the effect. wikipedia.orggardp.orgresearchgate.net Medicinal chemists utilize chemical synthesis techniques to introduce structural changes and evaluate their impact on biological properties. wikipedia.org This process can be refined through quantitative structure-activity relationships (QSAR), which build mathematical models correlating chemical structure with biological activity. wikipedia.orgmdpi.com

Computational Modeling and Docking Studies for Predictive SAR

Computational modeling and docking studies are valuable tools in modern drug discovery and SAR analysis. frontiersin.orgmdpi.com These in silico approaches can predict the binding interactions between a molecule and its biological target, providing insights into the potential mechanism of action and guiding the design of new compounds with improved activity. frontiersin.orgmdpi.com Molecular docking simulations can identify potential binding sites and estimate binding affinities. frontiersin.orgmdpi.comnih.gov When combined with molecular dynamics simulations, these methods can offer a more comprehensive understanding of the stability and dynamics of the ligand-target complex. frontiersin.orgnih.gov Computational techniques, including QSAR and docking, are employed to predict biological activity and analyze the structural features driving interactions. mdpi.commdpi.com However, specific computational modeling or docking studies focused on this compound and its interactions with potential biological targets were not detailed in the provided search results.

Advanced Analytical and Omics Methodologies in Pentalenolactone O Research

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic techniques are fundamental for determining the chemical structure and stereochemistry of pentalenolactone (B1231341) O.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Stereochemical Assignment)

NMR spectroscopy, including advanced 2D NMR techniques, is essential for the detailed structural elucidation of pentalenolactone O. 1D and 2D NMR experiments are necessary for complete confidence in chemical structure determination emerypharma.com. Techniques such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC provide information about the connectivity of atoms and the types of carbons and protons present nih.govemerypharma.com. COSY NMR is particularly useful for elucidating stereochemical configurations by providing detailed information about proton coupling longdom.orglibretexts.org. Analyzing cross-peaks in COSY and NOESY spectra helps deduce stereochemical relationships and assign relative stereochemistry longdom.orglibretexts.org. For instance, ¹H and ¹³C NMR spectra, along with 2D correlations, have been used in the structural analysis of pentalenolactone and related compounds nih.govuni-saarland.de. The stereochemistry of related pentalenolactone derivatives has been established using a combination of ¹H and ¹³C NMR, ¹H NOE, and ¹H COSY spectroscopy researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is a powerful tool for determining the molecular weight and elemental composition of this compound and its related compounds measurlabs.com. HRMS provides highly accurate mass measurements, which are crucial for confirming the molecular formula of an analyte measurlabs.com. Fragmentation patterns obtained from MS experiments can provide additional structural information. HRMS (EI) has been used to characterize intermediates in the pentalenolactone biosynthetic pathway, such as a methyl ester derivative nih.gov. HR-LCMS analysis has also been employed to identify pentalenolactone and pentalenolactone F based on their exact masses and characteristic fragmentation patterns mdpi.com.

X-ray Crystallography of this compound and its Enzyme Co-complexes

X-ray crystallography is a technique that can provide definitive three-dimensional structural information at atomic resolution glycoforum.gr.jp. While direct crystallographic data for this compound itself were not found in the search results, X-ray crystallography has been successfully applied to determine the structure and stereochemistry of related pentalenolactone derivatives, such as pentalenolactone D phenacyl ester researchgate.net. Furthermore, X-ray crystallography has been used to study the crystal structures of enzymes involved in pentalenolactone biosynthesis, often in complex with substrates or cofactors. For example, the crystal structure of the non-heme iron dioxygenase PtlH, an enzyme in the pentalenolactone biosynthesis pathway, has been determined in complex with co-substrates and a substrate analog nih.govnih.gov. These structures provide insights into the enzyme's active site and the mechanism of catalysis, which is indirectly related to the production of pentalenolactone compounds.

Chromatographic Separation and Detection Methods (e.g., LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are widely used for the separation, detection, and identification of this compound in complex mixtures, such as fermentation broths or biological samples.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry nih.govcreative-proteomics.com. LC-MS is particularly suitable for analyzing a wide range of metabolites, including non-volatile compounds like this compound creative-proteomics.comlcms.cz. GC-MS is effective for volatile or derivatized metabolites creative-proteomics.comlcms.cz.

LC-MS/MS has been used in metabolomics studies to analyze complex mixtures of metabolites scispace.com. LC-ESI-MS has also been applied in research related to pentalenolactone biosynthesis asm.org. This compound itself has been analyzed and quantified using LC/MS-ELSD (Evaporative Light Scattering Detector), indicating its suitability for LC-based methods sigmaaldrich.com. GC-MS analysis has been used to characterize intermediates in the pentalenolactone biosynthetic pathway nih.gov. These methods allow for the separation of this compound from other compounds and its subsequent detection and identification based on its mass spectrum and retention time.

Metabolomics Approaches to this compound Production and Pathway Intermediates

Metabolomics involves the comprehensive analysis of all metabolites in a biological system lcms.cz. Metabolomics approaches can be applied to study the production of this compound and to identify and quantify pathway intermediates. By comparing the metabolomes of different Streptomyces strains or under different culture conditions, researchers can gain insights into the metabolic fluxes leading to this compound production.

LC-MS and GC-MS are key analytical platforms in metabolomics studies creative-proteomics.comlcms.cz. Metabolomic profiling can identify key metabolites and pathway intermediates related to the biosynthesis of secondary metabolites like this compound mdpi.com. Studies on pentalenolactone biosynthesis have involved the identification and characterization of intermediates using techniques such as NMR, GC-MS, and HRMS nih.gov. Pentalenolactone and late-stage biosynthetic intermediates like pentalenolactone D and F have been identified in studies investigating the regulation of pentalenolactone biosynthesis researchgate.net. Metabolomics can help in understanding the intricate network of enzymatic reactions involved in the conversion of primary metabolites (like farnesyl diphosphate (B83284), a precursor to the pentalenolactone family) into this compound nih.govresearchgate.netresearchgate.net.

Proteomics and Transcriptomics in Response to this compound Treatment

Proteomics and transcriptomics provide insights into the molecular mechanisms underlying the biological effects of this compound, although direct studies on the response to this compound treatment at the proteomic and transcriptomic levels were not extensively detailed in the search results.

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing information about gene expression levels mdpi.comelifesciences.org. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions mdpi.comelifesciences.org.

While the search results did not specifically detail proteomics and transcriptomics studies on the response of organisms to this compound treatment, these techniques are broadly used to understand the cellular impact of various compounds. For example, integrated transcriptomic and proteomic analyses have been used to study the metabolic changes in bacteria frontiersin.org. Proteomics and transcriptomics can reveal how the expression of genes and proteins is altered upon exposure to this compound, potentially identifying target pathways or cellular processes affected by the compound. Combining transcriptomic and proteomic data can provide a more comprehensive view of cellular responses than either technology alone mdpi.comelifesciences.orgmedrxiv.org. Studies on pentalenolactone biosynthesis have involved the characterization of enzymes at the protein level (e.g., PtlF and PtlH) and the analysis of the transcription of biosynthetic genes nih.govnih.govnih.govresearchgate.net. These approaches, while focused on production, highlight the relevance of proteomics and transcriptomics in understanding the biology surrounding pentalenolactone compounds.

Bioinformatic Tools for Biosynthetic Gene Cluster Analysis and Pathway Prediction

Bioinformatic tools play a crucial role in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. These computational approaches enable researchers to mine genomic data for potential BGCs and predict the enzymatic steps involved in the biosynthetic pathway.

Genome mining, a core bioinformatic approach, involves using in silico tools to identify BGCs within sequenced genomes. These clusters contain co-localized genes that encode the enzymes and regulatory proteins necessary for the biosynthesis of a secondary metabolite jmicrobiol.or.krnih.gov. Tools such as antiSMASH (Antibiotics and Secondary Metabolite Analysis SHell) and PRISM (PRediction Informatics for Secondary Metabolomes) are widely used for predicting various types of BGCs, including those for terpenoids like pentalenolactone jmicrobiol.or.kr. antiSMASH, for instance, associates gene cluster identification with specific algorithms for compound analysis and provides detailed analysis of identified clusters, aiding in the prediction of amino acid stereochemistry mdpi.com. IMG/ABC (Integrated Microbial Genomes Atlas of Biosynthetic gene Clusters) is another large database that links BGCs with known secondary metabolites and allows for the comparison of BGCs to identify similar functions nih.gov.

Analysis of the pentalenolactone biosynthetic gene cluster in Streptomyces species has been facilitated by these tools. For example, the bacterial version of antiSMASH has been used to identify pentalenolactone BGCs in the complete genome of Streptomyces sp. NBC_01231 mdpi.com. In Streptomyces sp. AP22, a 12.5 kbp-long gene cluster containing 10 open reading frames (ORFs) corresponding to the putative biosynthetic operon of pentalenolactone was identified mdpi.com. This cluster includes nine genes responsible for biosynthesis and one gene (gap1) providing self-resistance mdpi.com. Homologous regions on different genomes can be identified using alignment tools like those in the SnapGene program mdpi.com. The pentalenolactone BGC in Streptomyces AP22 shows high similarity to those found in Streptomyces NBC_01231 and Streptomyces avermitilis, both known pentalenolactone producers mdpi.com.

Predicting the specific enzymatic reactions and the final product structure from a BGC is a key aspect of bioinformatic analysis. This is often achieved by analyzing the amino acid sequences of the encoded enzymes to predict their catalytic activities jmicrobiol.or.kr. While tools like PRISM can predict polyketide or non-ribosomal peptide structures based on enzyme domains, predicting the structures of other classes of natural products, including complex terpenoids like pentalenolactone, can still be challenging jmicrobiol.or.krmdpi.comnih.gov. However, the identification of key enzymes within the cluster provides strong evidence for the pathway. In the pentalenolactone pathway, enzymes such as pentalenene (B1246303) synthase (catalyzing the cyclization of farnesyl diphosphate to pentalenene), cytochrome P450 enzymes (involved in oxidative modifications), and dehydrogenases have been identified through genetic and biochemical studies guided by bioinformatic predictions nih.govebi.ac.uknih.govrsc.orgnih.gov. The MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database serves as a repository of known BGCs, allowing for comparison and functional annotation of newly identified clusters frontiersin.orgsecondarymetabolites.org. For instance, the pentalenolactone biosynthetic gene cluster from Streptomyces avermitilis MA-4680 is documented in MIBiG (BGC0000678) frontiersin.orgsecondarymetabolites.org.

Bioinformatic analysis can also reveal regulatory elements within or near BGCs. For example, orthologous genes penR and pntR from Streptomyces exfoliatus UC5319 and Streptomyces arenae TÜ469, respectively, were predicted to encode MarR/SlyA family transcriptional regulators responsible for regulating pentalenolactone biosynthesis asm.org.

The integration of genomic, transcriptomic, and metabolic pathway data further enhances the power of bioinformatic analysis in understanding secondary metabolite biosynthesis mdpi.comoup.com. This integrative approach allows for the identification of co-expressed genes within BGCs and provides insights into the regulation of the pathway mdpi.com.

Here is a table summarizing some of the bioinformatic tools and databases used in the analysis of biosynthetic gene clusters:

| Tool/Database | Function | Application in Pentalenolactone Research |

| antiSMASH | Identification and analysis of biosynthetic gene clusters | Used to identify pentalenolactone BGCs in Streptomyces species. mdpi.commdpi.com |

| PRISM | Prediction of natural product structures from BGCs | Used for predicting structures, though more challenging for complex terpenoids. jmicrobiol.or.kr |

| NCBI Blastn | Nucleotide sequence similarity search | Used to identify homologous gene clusters and strains. mdpi.com |

| MIBiG | Repository of known biosynthetic gene clusters | Provides a reference for known pentalenolactone BGCs (e.g., BGC0000678 from S. avermitilis). frontiersin.orgsecondarymetabolites.org |

| IMG/ABC | Database of microbial BGCs and associated secondary metabolites | Allows comparison and functional analysis of BGCs. nih.gov |

| SnapGene | DNA analysis and visualization | Used for aligning homologous regions in gene clusters. mdpi.com |

Further research utilizing advanced bioinformatic approaches, potentially incorporating artificial intelligence, could lead to improved prediction of terpene cyclase scaffolds and the regio- and stereospecificity of tailoring enzymes involved in pentalenolactone biosynthesis rsc.org.

Ecological and Environmental Relevance of Pentalenolactone O

Role in Microbial Interactions and Chemical Communication

Pentalenolactone (B1231341) O, as a member of the pentalenolactone family, is a sesquiterpenoid antibiotic produced by various microorganisms, notably species of the genus Streptomyces. nih.govnih.govmdpi.comnih.govresearchgate.netasm.org These compounds exhibit antagonistic properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and some protozoa. mdpi.comnih.govresearchgate.netmdpi.com The mechanism of action for pentalenolactone compounds involves the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through covalent alkylation of a specific cysteine residue in the enzyme's active site. mdpi.comnih.govresearchgate.netmdpi.comebi.ac.uk

The production of such antimicrobial compounds plays a significant role in microbial interactions, particularly in competitive environments. Antibiotics like pentalenolactone can provide a selective advantage to the producing organism by inhibiting the growth of competing microbes. nih.gov This chemical warfare is a form of chemical communication within microbial communities, influencing their structure and dynamics. frontiersin.orgoup.com

Research has shown that the biosynthesis of pentalenolactone can be regulated by microbial interactions. For instance, the synthesis of certain antimicrobial compounds can be stimulated or activated through both inter- and intra-domain microbial interactions. frontiersin.org Furthermore, pentalenolactone and some of its biosynthetic intermediates can act as ligands for transcriptional regulators, such as PenR and PntR in Streptomyces species. Binding of these ligands can lead to the release of the regulators from their target DNA, thereby influencing the expression of genes involved in pentalenolactone biosynthesis and self-resistance. asm.orgoup.com This product-mediated regulation suggests a feedback mechanism that controls the levels of pentalenolactone produced, potentially in response to the environmental presence of the compound or the metabolic state of the producing organism. asm.orgoup.com

Environmental Distribution and Isolation from Diverse Habitats

Pentalenolactone compounds, including pentalenolactone O, are primarily associated with microorganisms, particularly actinomycetes, which are widely distributed in various natural habitats. oup.comresearchgate.netpreprints.org These habitats include terrestrial ecosystems like soils, as well as aquatic environments such as lakes and oceans. oup.comresearchgate.net Actinomycetes are recognized as prolific producers of bioactive substances and are significant contributors to the degradation and recycling of substances in the environment. researchgate.net

The isolation of pentalenolactone-producing Streptomyces strains from diverse locations highlights the environmental prevalence of these compounds. Studies have reported the isolation of Streptomyces species capable of producing pentalenolactone from soil samples in various geographical areas. nih.govmdpi.com For example, Streptomyces sp. AP22, a pentalenolactone producer, was identified from soils of the Akhshatyrsky Gorge. nih.govmdpi.com The search for antibiotic-producing strains in poorly studied ecosystems and habitats, such as riverbanks, is considered necessary due to the increasing issue of antibiotic resistance and the potential for discovering novel compounds. nih.govpreprints.orgmdpi.com

While this compound is specifically noted as being derived from a fungal source lifeasible.com, the broader context of pentalenolactone production by diverse microorganisms in various environments suggests that this compound may also be found in habitats where its producing fungi or associated microbes thrive. The isolation and screening of microorganisms from different natural sources continue to be valuable approaches for the discovery of new natural products. researchgate.net

Evolutionary Aspects of Pentalenolactone Biosynthesis within Microbial Communities

The biosynthesis of pentalenolactone involves a complex pathway with multiple enzymatic steps, starting from farnesyl pyrophosphate (FPP). nih.govmdpi.comontosight.aiacs.orgresearchgate.net The genes responsible for pentalenolactone biosynthesis are typically organized in biosynthetic gene clusters (BGCs) within the genomes of producing microorganisms, such as Streptomyces species. nih.govmdpi.comnih.govasm.orgmdpi.comresearchgate.netebi.ac.uknih.gov Analysis of these BGCs has revealed similarities across different Streptomyces strains, indicating conserved evolutionary pathways for pentalenolactone production. mdpi.commdpi.com

The presence of self-resistance mechanisms in pentalenolactone-producing strains, often involving modified or alternative forms of the target enzyme GAPDH, points to co-evolution between the antibiotic biosynthesis pathway and resistance mechanisms. nih.govresearchgate.netmdpi.comebi.ac.uk This co-evolution is crucial for the survival of the producing organism in the presence of its own toxic metabolite.

The distribution of pentalenolactone BGCs across numerous Streptomyces species suggests that these pathways have been maintained and potentially disseminated through evolutionary processes such as horizontal gene transfer or vertical descent with diversification. mdpi.comoup.com The conservation of terpenoid biosynthetic pathways, including those for pentalenolactones, across diverse Streptomyces species may indicate an important, yet not fully defined, role for these compounds in streptomycete biology. nih.gov Terpenoids, in general, are known to function as signaling molecules in nature, facilitating communication within dispersed communities and playing roles as attractants, repellents, or in host interactions. nih.govuniversiteitleiden.nl

The study of pentalenolactone biosynthesis and its genetic basis provides insights into the evolutionary strategies employed by microorganisms for producing secondary metabolites that mediate ecological interactions. ontosight.aifrontiersin.org The identification of biosynthetic intermediates and shunt metabolites also helps in understanding the flexibility and evolutionary trajectory of the pathway. nih.govmdpi.com

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 10357087 |

| Pentalenolactone | 24199350 |

| Pentalenolactone D | 70807 |

| Pentalenolactone E | 70808 |

| Pentalenolactone F | 70809 |

| Farnesyl pyrophosphate (FPP) | 5281047 |

| Pentalenene (B1246303) | 135740686 |

Data Table: Examples of Pentalenolactone Producers and Isolation Sources

| Producer Organism | Isolation Source |

| Streptomyces roseogriseus | (Not specified in snippets, historically first isolated) researchgate.netmdpi.comresearchgate.net |

| Streptomyces sp. AP22 | Akhshatyrsky Gorge soil nih.govmdpi.com |

| Streptomyces avermitilis | Soil nih.govresearchgate.netresearchgate.net |

| Streptomyces exfoliatus UC5319 | (Not specified in snippets) mdpi.comasm.orgoup.comebi.ac.uk |

| Streptomyces arenae TÜ469 | (Not specified in snippets) mdpi.comasm.orgebi.ac.ukoup.comebi.ac.uk |

| Streptomyces sp. NRRL S-4 | (Not specified in snippets) mdpi.comresearchgate.net |

| Fungal source | (General mention) lifeasible.com |

Future Directions and Challenges in Pentalenolactone O Research

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biosynthesis of pentalenolactone (B1231341) and its derivatives, including Pentalenolactone O, involves complex enzymatic pathways starting from farnesyl diphosphate (B83284) (FPP). mdpi.comnih.govnih.gov While several genes and enzymes in the pentalenolactone biosynthetic gene clusters (BGCs) have been identified and characterized in various Streptomyces species like S. exfoliatus, S. arenae, and S. avermitilis, there are still unexplored aspects of these pathways. mdpi.commdpi.comasm.orgnih.govnih.gov

Challenges remain in fully elucidating the enzymatic mechanisms for all steps involved in the conversion of intermediates to the final complex structures like this compound. For instance, while enzymes like pentalenene (B1246303) synthase (PtlA) and certain cytochrome P450 enzymes (e.g., PtlI) and non-heme iron dioxygenases (e.g., PtlH, PenD/PntD) have been assigned roles in the biosynthesis of pentalenolactone and related compounds, the precise enzymatic transformations leading specifically to this compound require deeper investigation. mdpi.comnih.govnih.govresearchgate.net The functional promiscuity observed in some bacterial terpene biosynthetic pathways suggests that enzymes might catalyze unexpected or multiple reactions, making complete pathway elucidation challenging but also offering opportunities for discovering novel enzymatic chemistry. researchgate.netnih.gov Understanding the regulatory mechanisms governing the expression of these biosynthetic genes, such as the role of transcriptional regulators like PenR and PntR, is also an ongoing area of research that could reveal unexplored avenues for manipulating production. asm.orgnih.govresearchgate.net Future research needs to focus on identifying and characterizing any currently unassigned enzymes in the BGCs that are specific to this compound formation and detailing their catalytic mechanisms.

Development of Novel Synthetic Routes and Access to Diverse Analogues

The complex tricyclic structure of pentalenolactone derivatives poses significant challenges for chemical synthesis. While total syntheses of pentalenolactone and some analogues have been reported, the development of novel, efficient, and scalable synthetic routes to this compound and a diverse range of its analogues remains a key future direction. scripps.edujst.go.jpresearchgate.nete-bookshelf.deacs.org

Current synthetic methods often involve multiple steps and may not be readily adaptable for large-scale production or for generating a wide variety of structural analogues. ontosight.ai Challenges include achieving the correct stereochemistry at multiple chiral centers and constructing the strained ring systems and the epoxide moiety characteristic of these compounds. ontosight.aiscripps.edu Developing novel synthetic strategies, potentially employing modern techniques like flow chemistry or automation, could improve efficiency, reproducibility, and scalability. unimi.ithelgroup.com Access to diverse analogues through synthesis is crucial for structure-activity relationship (SAR) studies, which are essential for understanding how structural modifications impact biological activity and for potentially developing compounds with improved properties. ontosight.ai Future work should focus on innovative synthetic methodologies that allow for modular assembly of the pentalenolactone core and facile introduction of different substituents, enabling the creation of novel this compound analogues for biological evaluation.

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

While pentalenolactone is known to inhibit GAPDH, the specific molecular mechanisms of action of this compound may involve additional targets or more nuanced interactions. mdpi.comasm.orgnih.gov A deeper understanding of how this compound interacts with its primary targets at the molecular level, including binding kinetics and specific residues involved, is needed. mdpi.comasm.org

Furthermore, investigating potential off-target effects is crucial for assessing the specificity and potential therapeutic window of this compound. Research should aim to identify any other proteins or pathways that are modulated by this compound and understand the biological consequences of these interactions. Advanced techniques in chemical biology and proteomics could be employed to comprehensively map the cellular targets of this compound. frontiersin.org Elucidating the detailed molecular mechanisms will provide insights into the biological roles of this compound and inform the rational design of more potent and selective analogues.

Applications in Chemical Biology Tool Development and Probe Design

The biological activity of pentalenolactone derivatives, particularly their interaction with enzymes like GAPDH, makes them potential candidates for development as chemical biology tools. mdpi.comasm.orgnih.gov Future research can explore the application of this compound or its derivatives as probes to study the function of their target proteins in complex biological systems.

Designing and synthesizing tagged versions of this compound (e.g., with fluorescent labels or affinity tags) could enable the visualization and isolation of its binding partners in cells and tissues. researchgate.net These probes could be invaluable for studying the role of GAPDH in various cellular processes or for identifying novel targets. The development of this compound-based chemical biology tools could provide researchers with specific inhibitors or modulators to dissect biological pathways and validate potential drug targets. frontiersin.org

Overcoming Challenges in Research-Scale Production and Scalability

Obtaining sufficient quantities of this compound for extensive research, including biological assays, mechanistic studies, and synthetic method development, presents a significant challenge. Natural production from Streptomyces species can be subject to variations in yield and requires efficient isolation and purification procedures. ontosight.aimdpi.com

Scaling up the fermentation process for this compound-producing strains can face challenges related to optimizing culture conditions, improving titers, and ensuring consistency. lee-enterprises.comdntb.gov.ua Similarly, the complexity of its chemical structure makes large-scale chemical synthesis difficult and potentially costly. unimi.itchiroblock.comfrontiersin.org Future efforts need to focus on improving the efficiency of both natural production through strain engineering and fermentation optimization, and chemical synthesis through the development of more practical and scalable routes. lee-enterprises.comdntb.gov.uaontosight.airesearchgate.net Addressing these production and scalability challenges is essential to ensure a reliable supply of this compound for continued research and potential future applications.

常见问题

Basic Research Questions

Q. What is the established biosynthetic pathway of pentalenolactone O in Streptomyces species?

- Methodological Answer : The pathway begins with the cyclization of farnesyl diphosphate to form protoilludene, followed by oxidative modifications catalyzed by cytochrome P450 enzymes (e.g., CYP161C2/C3). These steps generate intermediates such as pentalenolactone F, which undergoes a final P450-catalyzed oxidative rearrangement to yield this compound. Key methods include GC-MS analysis for metabolite identification and gene knockout studies to validate enzymatic roles .

- Key Data : Gene clusters (penM, pntD, pntE) and redox partners (fdxD, fprD) are essential for electron transport during catalysis .

Q. Which enzymes are critical for the oxidative rearrangement in this compound biosynthesis?

- Methodological Answer : CYP161C2/C3 (from Streptomyces exfoliatus and S. arenae) catalyze the oxidative rearrangement of pentalenolactone F to this compound. In vitro assays with purified enzymes, NADPH, and redox partners (ferredoxin/ferredoxin reductase) confirm activity. Kinetic parameters (e.g., kcat = 10.5 min⁻¹, Km = 340 µM for CYP161C3) quantify efficiency .

- Experimental Design : Use His-tagged P450 proteins, spinach ferredoxin reductase, and O2-dependent assays to monitor product formation .

Q. How are gene knockout studies used to validate this compound biosynthesis?

- Methodological Answer : Deletion of penM or pntM in Streptomyces strains abolishes this compound production, leading to accumulation of pentalenolactone F. Complementation with plasmid-borne genes restores biosynthesis. Analytical techniques: HPLC for metabolite profiling and LC-MS for structural confirmation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed biosynthetic intermediates?

- Methodological Answer : Isotopic labeling (e.g., <sup>13</sup>C-glucose feeding) tracks carbon flow, while in vitro reconstitution of enzyme cascades identifies transient intermediates. For example, CYP105D7 hydroxylates 1-deoxypentalenic acid, confirming its role as a shunt metabolite .

- Data Analysis : Compare NMR spectra of isolated intermediates with synthetic standards to resolve structural ambiguities .

Q. How can genome mining improve the discovery of novel this compound analogs?

- Methodological Answer : Bioinformatic tools (e.g., antiSMASH) identify conserved gene clusters across Streptomyces genomes. Heterologous expression of candidate clusters in E. coli or S. avermitilis validates biosynthetic potential. Example: Expressing pntE, pntD, and penM in S. avermitilis produces this compound .

- Key Insight : Phylogenetic analysis of P450 sequences reveals evolutionary divergence in oxidative rearrangement mechanisms .

Q. What methodologies address low yields of this compound in heterologous hosts?

- Methodological Answer : Optimize electron transport by co-expressing fdxD and fprD (ferredoxin/ferredoxin reductase genes) to enhance P450 activity. Use inducible promoters (e.g., ermE) to balance gene expression .

- Data : GC-MS shows a 5–10× increase in this compound titers with optimized redox partners .

Q. How are structural studies used to elucidate enzyme-substrate interactions in pentalenolactone biosynthesis?

- Methodological Answer : X-ray crystallography of PtlH (non-heme iron dioxygenase) reveals substrate-binding pockets and catalytic residues. Docking simulations (e.g., PyMOL) model interactions between pentalenolactone F and CYP161C2/C3 .

- Key Finding : PtlH’s active site accommodates pentalenolactone precursors via hydrophobic and hydrogen-bonding interactions .

Methodological Challenges and Solutions

Q. What are the limitations of in vitro assays for studying this compound biosynthesis?

- Answer : Low solubility of intermediates (e.g., pentalenolactone F) and instability of P450 enzymes under aerobic conditions limit reaction efficiency. Solutions include using detergent solubilization (e.g., CHAPS) and anaerobic chambers for enzyme handling .

Q. How can conflicting kinetic data between homologous P450 enzymes be reconciled?

- Answer : Compare steady-state kinetics (e.g., kcat/Km) under standardized conditions (pH, temperature, cofactors). For CYP161C2 vs. CYP161C3, differences in substrate affinity (Kd = 126 µM vs. 153 µM) suggest divergent evolutionary adaptations .

Tables of Key Data

| Enzyme | Kd (µM) | kcat (min⁻¹) | Km (µM) | Source |

|---|---|---|---|---|

| CYP161C2 | 126 ± 11 | 10.5 ± 1.7 | 340 ± 100 | |

| CYP161C3 | 153 ± 14 | 10.5 ± 1.7 | 340 ± 100 |

| Gene Cluster | Key Genes | Function | Impact on Yield |

|---|---|---|---|

| pnt (S. arenae) | pntM, pntD, pntE | Oxidative rearrangement | Restores production in ΔpntM mutants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。